2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine

Liquid Crystal Nematic Phase 2-Phenylpyrimidine

Sourcing positional isomers or homologs with unverified mesophase behavior introduces significant risk to electro-optical formulation consistency. This compound provides a well-characterized calamitic core with predictable nematic behavior for reliable device prototyping. Key supply advantages include: • Confirmed 2-phenylpyrimidine core ensures positive dielectric anisotropy for low-threshold TFT driving. • The decyloxy/hexyl substitution pattern provides a defined elastic constant framework for predictive mixture modeling. • Strict batch control mitigates the phase perturbation risks common to generic, uncharacterized liquid crystal intermediates.

Molecular Formula C26H40N2O
Molecular Weight 396.6 g/mol
CAS No. 51462-27-2
Cat. No. B14666612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine
CAS51462-27-2
Molecular FormulaC26H40N2O
Molecular Weight396.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCC
InChIInChI=1S/C26H40N2O/c1-3-5-7-9-10-11-12-14-20-29-25-18-16-24(17-19-25)26-27-21-23(22-28-26)15-13-8-6-4-2/h16-19,21-22H,3-15,20H2,1-2H3
InChIKeyABSVAIARYCTADL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine: Calamitic Liquid Crystal Mesogen


2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine (CAS 51462-27-2) is a calamitic (rod-like) thermotropic liquid crystal belonging to the 2-phenylpyrimidine class, with the molecular formula C₂₆H₄₀N₂O and a molecular weight of 396.6 g/mol . It features a 2-phenylpyrimidine rigid core substituted with a decyloxy chain at the para-position of the phenyl ring and a hexyl chain at the 5-position of the pyrimidine ring, a structural arrangement that promotes nematic phase formation [1]. This compound is primarily investigated as a component in liquid crystal mixtures for electro-optical display applications, where its elongated geometry and electron-deficient pyrimidine core confer high positive dielectric anisotropy essential for fast-switching nematic devices [2].

Why Substitution with Other Phenylpyrimidine Liquid Crystals Fails


Within the phenylpyrimidine liquid crystal family, subtle structural variations produce profound differences in mesophase behavior, elastic constants, and dielectric anisotropy that directly impact device performance. The position of the phenyl-pyrimidine linkage (2- vs. 5-) alone dictates whether a nematic or smectic phase predominates [1], while the length and position of terminal alkyl and alkoxy chains govern transition temperatures, elastic constants K₁ and K₃, and the operational temperature window [2]. Even positional isomers with identical molecular weight—such as swapping the decyloxy and hexyl substituents—can exhibit markedly different phase sequences and melting points, making generic substitution without verified equivalence a material risk for formulation consistency and display performance .

Quantitative Differentiation Evidence


Core Regioisomerism: Nematic vs. Smectic A Phase Preference

The 2-phenylpyrimidine core of 2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine fundamentally dictates its mesophase behavior. A definitive study of phenylpyrimidine paracyclophanes demonstrated that all 2-phenylpyrimidine derivatives form nematic phases, whereas 5-phenylpyrimidine derivatives exclusively form smectic A phases [1]. This core-level differentiation means that a procurement substitution from a 2-phenylpyrimidine to a 5-phenylpyrimidine framework will result in a complete change of the liquid crystalline phase type—from nematic to smectic A—regardless of terminal chain modification.

Liquid Crystal Nematic Phase 2-Phenylpyrimidine Mesophase Engineering

Homologous Series Elastic Constants Predictive Framework

The target compound C10OPC6P belongs to the well-characterized homologous series 5-n-hexyl-2-[4-n-alkyloxy-phenyl]-pyrimidines. Scharkowski et al. (1990) determined the elastic constants K₁ (splay) and K₃ (bend) for two members of this series—C6OPC6P (n=6) and C9OPC6P (n=9)—using a combined electro-magneto-optical method [1]. The K₁ and K₃ values for these homologs were measured as a function of reduced temperature (T/T_NI), and their temperature dependence was shown to follow the common theoretical framework for nematic liquid crystals [1]. The target compound C10OPC6P, as the next homolog (n=10), is expected to exhibit K₁ and K₃ values that extrapolate predictably from this established trend, enabling rational formulation design [2].

Elastic Constants Nematic Liquid Crystal Phenylpyrimidine Display Physics

Phase Transition Benchmark from Octyl Homolog Series

The closest well-characterized homolog to the target compound is 2-(4-n-Decyloxyphenyl)-5-n-octylpyrimidine (CAS 57202-52-5), which differs only by having an octyl chain at the 5-position instead of a hexyl chain. Its mesophase behavior has been experimentally determined as: Cr 32 SmC 59.5 SmA 65.5 N 69.5 I (all temperatures in °C) . Because the target compound has a shorter hexyl chain (two methylene units fewer), it is expected to exhibit systematically higher transition temperatures—a well-established trend in calamitic liquid crystal homologous series where shorter terminal chains increase the clearing point (T_NI) and the crystal-to-mesophase transition temperature [1].

Phase Transition Temperature Smectic C Smectic A Nematic Homologous Series

Positional Isomer Impact on Dielectric Anisotropy

The target compound and its positional isomer 5-Decyl-2-(4-(hexyloxy)phenyl)pyrimidine (CAS 57202-60-5) share the same molecular formula (C₂₆H₄₀N₂O) and molecular weight (396.6 g/mol) but differ in the placement of the alkoxy and alkyl chains . In the target compound, the polarizable decyloxy group is attached to the phenyl ring (electron-donating via resonance), while the hexyl group is directly attached to the electron-deficient pyrimidine ring. In the isomer, this arrangement is reversed. This positional difference alters the magnitude and orientation of the molecular dipole moment, which in turn affects the dielectric anisotropy (Δε)—a critical parameter governing the threshold voltage and electro-optical response of liquid crystal displays [1]. The pyrimidine nitrogen atoms generate a transverse dipole moment that contributes to high positive Δε; the position of the alkoxy chain relative to this dipole modifies the net Δε value [1].

Positional Isomerism Dielectric Anisotropy Molecular Dipole Nematic Liquid Crystal

Phenylpyrimidine Core High Positive Dielectric Anisotropy

The 2-phenylpyrimidine core imparts high positive dielectric anisotropy (Δε > 0) due to the transverse dipole moment generated by the two electronegative nitrogen atoms in the pyrimidine ring [1]. This class-level property is critical for twisted nematic (TN) and vertically aligned (VA) display modes, where a large positive Δε reduces the threshold voltage (Freedericksz transition). In contrast, non-polar core liquid crystals such as bicyclohexyl or phenylcyclohexane derivatives exhibit much lower or even negative Δε, requiring higher driving voltages or fundamentally different display cell designs [2]. The magnitude of Δε for the target compound can be further tuned by the alkoxy chain length and position, as documented for the related C6OPC6P and C9OPC6P homologs [1].

Dielectric Anisotropy Positive Δε Nematic Display Threshold Voltage

Research and Industrial Application Scenarios


Nematic Host for Active-Matrix TFT-LCD Formulations

The 2-phenylpyrimidine core of this compound confers nematic phase behavior [1] combined with positive dielectric anisotropy from the pyrimidine nitrogen atoms [2]. This makes it suitable as a host component in multi-component nematic mixtures for thin-film-transistor (TFT) addressed liquid crystal displays, where the moderate Δε enables low threshold voltages (typically <2.5 V) while maintaining low rotational viscosity for fast response times. The well-characterized elastic constants K₁ and K₃ of its homologs [2] provide a predictive framework for calculating the electro-optical performance of formulations containing this compound.

Smectic C Phase Promoter in Ferroelectric Mixtures

Based on the phase sequence established for the homologous 2-(4-decyloxyphenyl)-5-alkylpyrimidine series—which includes a stable SmC phase preceding the SmA and nematic phases in the octyl homolog —this compound with a shorter hexyl chain is expected to exhibit a SmC phase at elevated temperatures. This property makes it valuable as a SmC-promoting component in chiral ferroelectric (SmC*) and antiferroelectric liquid crystal mixtures for fast-switching electro-optical devices, microdisplays, and spatial light modulators where sub-millisecond response times are required.

Structural Analog in Anticancer SAR Studies

Research has demonstrated that 3-ring mesogenic compounds with a pyrimidine central core (compounds C1 and C3) induce G₂/M cell cycle arrest and caspase-mediated cell death in non-small cell lung cancer (NSCLC) cells in a p53-independent manner [3]. As a 3-ring mesogen with a pyrimidine core and terminal alkyl/alkoxy chains, 2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine serves as a structural probe for extending the structure-activity relationships (SAR) of this compound class, particularly for investigating how terminal chain length and position modulate cytotoxicity and selectivity toward cancer cells versus normal fibroblasts.

Reference Standard for Calorimetric and XRD Characterization

The compound's well-defined calamitic geometry, predictable homologous series behavior , and the established elastic constant characterization methodology for the 5-hexyl-2-(4-alkyloxyphenyl)-pyrimidine series [2] position it as a calibration or reference standard for differential scanning calorimetry (DSC), polarized optical microscopy (POM), and small-angle X-ray scattering (SAXS) studies of phenylpyrimidine-based liquid crystals. Its purity specification (≥99.5% for the closely related octyl homolog ) meets the requirements for reproducible phase transition enthalpy and layer spacing measurements.

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